

Mass Spectrometry Analysis of 4-Bromo-2fluorobenzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	4-Bromo-2-fluorobenzoic acid	
Cat. No.:	B195145	Get Quote

This technical guide provides an in-depth overview of the mass spectrometry analysis of **4-Bromo-2-fluorobenzoic acid** (4-B-2-FBA), a halogenated benzoic acid derivative relevant in chemical synthesis and as an intermediate in drug development. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows and fragmentation pathways.

Core Molecular Properties

4-Bromo-2-fluorobenzoic acid is a solid crystalline powder.[1] Its fundamental properties are crucial for selecting appropriate analytical techniques and interpreting the resulting data.

Property	Value	Source
Molecular Formula	C7H4BrFO2	[2][3]
Molecular Weight	219.01 g/mol	[2][3]
Monoisotopic Mass	217.93787 Da	[2]
CAS Number	112704-79-7	[4]
Appearance	White to pale cream powder	[1]
Melting Point	211-215 °C	[5]



Mass Spectrometry: Ionization and Instrumentation

The choice of ionization method is critical and depends on the sample's nature and the desired information.[6] For a semi-volatile compound like 4-B-2-FBA, both "hard" and "soft" ionization techniques are applicable, typically coupled with chromatographic separation.

- Electron Ionization (EI): As a hard ionization technique, EI imparts high energy (typically 70 eV) to the analyte, causing extensive and structurally informative fragmentation.[7] It is most commonly used with Gas Chromatography (GC-MS) and is ideal for creating a reproducible fragmentation "fingerprint" for library matching.[7][8]
- Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for LC-MS analysis.[9][10] For an acidic molecule like 4-B-2-FBA, analysis in negative ion mode is highly effective, leading to the formation of a deprotonated molecular ion [M-H]⁻.[11] This method is advantageous for quantifying the parent compound with minimal fragmentation.[6]

Experimental Workflow: GC-MS and LC-MS

A generalized workflow for the mass spectrometric analysis of **4-Bromo-2-fluorobenzoic acid** involves several key stages, from sample preparation to data interpretation.



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General experimental workflow for mass spectrometry analysis.

Detailed Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying 4-B-2-FBA and its fragmentation products using Electron Ionization.



- Sample Preparation:
 - Accurately weigh 1 mg of 4-Bromo-2-fluorobenzoic acid.
 - Dissolve in 1 mL of a suitable volatile solvent such as methanol or ethyl acetate.
 - Vortex until fully dissolved. Perform serial dilutions as necessary to achieve a final concentration of 1-10 μg/mL.
 - Optional: For improved volatility and peak shape, derivatization (e.g., silylation with BSTFA) can be performed to convert the carboxylic acid to its corresponding ester.
- Instrumentation Parameters:
 - Gas Chromatograph:
 - Injector: Splitless mode, 250°C.
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.
 - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
 - Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
 - Mass Spectrometer:
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230°C.[12]
 - Mass Range: Scan from m/z 40 to 300.
- B. Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is ideal for the quantification of 4-B-2-FBA using Electrospray Ionization.



- · Sample Preparation:
 - Accurately weigh 1 mg of 4-Bromo-2-fluorobenzoic acid.
 - Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
 - Vortex until fully dissolved. Perform serial dilutions using the mobile phase to achieve the desired concentration range for the calibration curve.
- Instrumentation Parameters:
 - Liquid Chromatograph:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
 - Mass Spectrometer:
 - Ion Source: Electrospray Ionization (ESI), negative ion mode.
 - Capillary Voltage: -3.5 kV.
 - Drying Gas Temperature: 325°C.
 - Nebulizer Pressure: 35 psi.
 - Mode: Selected Ion Monitoring (SIM) for [M-H]⁻ at m/z 217 and 219 for quantification, or full scan from m/z 50 to 300 for qualitative analysis.



Electron Ionization (EI) Fragmentation Analysis

Under EI conditions, **4-Bromo-2-fluorobenzoic acid** produces a characteristic mass spectrum. The presence of a bromine atom results in a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (M and M+2).[8][13]

A. Quantitative Mass Spectral Data

The major ions observed in the EI mass spectrum of **4-Bromo-2-fluorobenzoic acid** are summarized below.

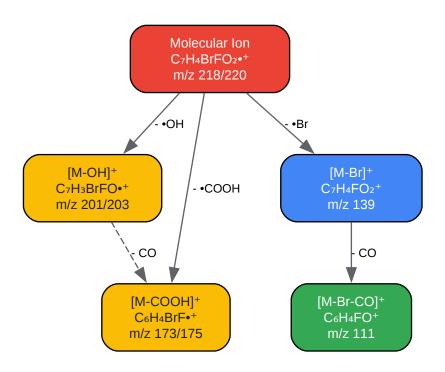
m/z (Mass-to- Charge Ratio)	Proposed Ion Fragment	Relative Abundance	Source
220	[M+2]• ⁺ (C ₇ H ₄ ⁸ 1BrFO ₂)	~98% of M•+	[2][12]
218	[M]•+ (C7H4 ⁷⁹ BrFO2)	Base Peak	[2][12]
203	[M+2-OH]+	High	[2]
201	[M-OH]+	High	-
175	[M+2-COOH]+ or [M+2-OH-CO]+	Moderate	-
173	[M-COOH]+ or [M-OH-CO]+	Moderate	-
139	[M-Br] ⁺	Moderate	-
111	[M-Br-CO] ⁺	Low	-
75	[C ₆ H ₃] ⁺	Low	[12]
74	[C ₆ H ₂] ⁺	Low	[12]

B. Proposed Fragmentation Pathway

The fragmentation of the 4-B-2-FBA molecular ion (m/z 218/220) proceeds through several characteristic pathways for aromatic carboxylic acids.[14] The primary cleavages occur



adjacent to the carbonyl group, involving the loss of hydroxyl (-OH) and carboxyl (-COOH) radicals. Subsequent loss of carbon monoxide (-CO) or the bromine atom (-Br) leads to further fragmentation.



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